molecular formula C39H26O4 B3822008 4-{9-[4-(BENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL BENZOATE

4-{9-[4-(BENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL BENZOATE

Cat. No.: B3822008
M. Wt: 558.6 g/mol
InChI Key: PPMHTQZDQNLJQU-UHFFFAOYSA-N
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Description

4-{9-[4-(BENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL BENZOATE is a complex organic compound with the molecular formula C39H26O4 and a molecular weight of 558.64 g/mol This compound is known for its unique structural properties, which include a fluorenyl group and benzoyloxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{9-[4-(BENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 9H-fluorene with benzoyl chloride in the presence of a base to form the benzoyloxy derivative. This intermediate is then reacted with 4-bromophenyl benzoate under palladium-catalyzed coupling conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{9-[4-(BENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

4-{9-[4-(BENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{9-[4-(BENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{9-[4-(BENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL BENZOATE is unique due to its fluorenyl group, which provides distinct electronic and steric properties. This uniqueness makes it valuable in specific applications, such as the development of advanced materials and therapeutic agents.

Properties

IUPAC Name

[4-[9-(4-benzoyloxyphenyl)fluoren-9-yl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H26O4/c40-37(27-11-3-1-4-12-27)42-31-23-19-29(20-24-31)39(35-17-9-7-15-33(35)34-16-8-10-18-36(34)39)30-21-25-32(26-22-30)43-38(41)28-13-5-2-6-14-28/h1-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMHTQZDQNLJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)OC(=O)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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